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2-Chloro-4-vinylpyridine

Cat. No.: B12963282
M. Wt: 139.58 g/mol
InChI Key: OXEIJLUTWDDJCK-UHFFFAOYSA-N
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Description

2-Chloro-4-vinylpyridine (CAS 1416147-35-7) is a valuable bifunctional intermediate in organic synthesis and medicinal chemistry. Its molecular formula is C7H6ClN, and it has a molecular weight of 139.58 . This compound features two highly reactive sites: an electron-deficient vinyl group and a chlorine atom on the pyrimidine ring, enabling sequential and selective functionalization. Researchers can perform conjugate (Michael) addition reactions across the vinyl function using a wide range of N-, O-, and S-centered nucleophiles. The resulting intermediate can then undergo a subsequent nucleophilic displacement of the chloride, for instance, with N-methylpiperazine, to efficiently produce 2,4-disubstituted pyrimidine derivatives in a one-pot procedure . This synthetic utility makes this compound a key precursor in the preparation of compounds that have shown promise in interacting selectively with various serotonin receptors of the central nervous system (CNS), indicating significant potential for the development of practical CNS drugs . The compound requires cold-chain transportation and appropriate storage to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN B12963282 2-Chloro-4-vinylpyridine

Properties

Molecular Formula

C7H6ClN

Molecular Weight

139.58 g/mol

IUPAC Name

2-chloro-4-ethenylpyridine

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2

InChI Key

OXEIJLUTWDDJCK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC=C1)Cl

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Vinylpyridine

Addition Reactions Involving the Vinyl Moiety

The vinyl group of 2-chloro-4-vinylpyridine is a key functional handle that participates in a variety of addition reactions. This reactivity is largely dictated by the electron-withdrawing nature of the pyridine (B92270) ring, which activates the vinyl moiety towards nucleophilic attack.

Conjugate Addition of Nucleophiles to Vinylpyridines

The carbon-carbon double bond in vinylpyridines is susceptible to nucleophilic conjugate addition, also known as Michael addition. In this type of reaction, a nucleophile adds to the β-carbon of the vinyl group, with the resulting negative charge being delocalized onto the electronegative pyridine ring. This process is a vinylogous counterpart to direct nucleophilic addition at a carbonyl group. The reaction is particularly effective for α,β-unsaturated carbonyl compounds, and the same principle applies to vinyl-substituted heterocyclic compounds like this compound.

Vinylpyridines readily react with various heteroatom-centered nucleophiles under acidic conditions. For instance, the treatment of 2-vinylpyridine (B74390) or 4-vinylpyridine (B31050) with different amines leads to the formation of the corresponding aminoethyl-substituted pyridines. This reactivity extends to other nucleophiles as well. A variety of N-, O-, and S-centered nucleophiles have been shown to undergo selective addition reactions across the vinyl function of related vinyl-substituted heterocycles.

The conjugate addition of N-methylpiperazine to 2-chloro-4-vinylpyrimidine, a related heterocyclic compound, exemplifies this type of transformation. This reaction is often followed by the nucleophilic displacement of the chloride, leading to disubstituted products.

Table 1: Examples of Conjugate Addition of Heteroatom Nucleophiles to Vinyl-Substituted Heterocycles

Reactant Nucleophile Product
2-Vinylpyridine Various Amines Aminoethyl-substituted pyridines
4-Vinylpyridine Various Amines Aminoethyl-substituted pyridines
2-Chloro-4-vinylpyrimidine N-methylpiperazine 2-Chloro-4-(2-(4-methylpiperazin-1-yl)ethyl)pyrimidine
2-Chloro-4-vinylpyrimidine Methanol 2-Chloro-4-(2-methoxyethyl)pyrimidine

This table is generated based on reactions described for vinylpyridines and structurally related vinylpyrimidines.

Conjugate addition reactions to activated alkenes, such as the vinyl group in this compound, are characterized by high regioselectivity. The nucleophile preferentially attacks the β-carbon of the vinyl group, which is the "soft" electrophilic site, as predicted by resonance structures that place a partial positive charge on this position. Studies on the related compound 2-chloro-4-vinylquinazoline have shown that the addition of nucleophiles to the vinyl function is highly selective. This selectivity ensures that the addition occurs at the terminal carbon of the vinyl group rather than at the α-carbon or directly at a ring position.

While information on the stereoselectivity of these additions to this compound specifically is limited, asymmetric synthesis via conjugate addition has been demonstrated for other systems, such as the reaction of cyclohexenone with phenylboronic acid using a chiral rhodium catalyst to produce (R)-3-phenyl-cyclohexanone with high enantiomeric excess. This suggests that stereocontrolled additions to vinylpyridines could be achievable with appropriate chiral catalysts or auxiliaries.

Organometallic reagents, such as Grignard (RMgX) and organolithium compounds, are powerful carbon-based nucleophiles that can participate in addition reactions with vinylpyridines. Grignard reagents are known to add to α,β-unsaturated carbonyls, and this reactivity can be extended to activated alkenes like those in vinylpyridines.

In studies with the related 2-chloro-4-vinylpyrimidine system, the selective addition of a methyl Grignard reagent to the vinyl function has been observed. The use of copper salts can favor the 1,4-conjugate addition of organometallic nucleophiles over direct 1,2-addition to a carbonyl group, a strategy that is relevant for vinyl systems as well. Gilman reagents (lithium dialkylcuprates), in particular, are effective nucleophiles for 1,4-additions. Organolithium reagents have also been employed, for example, in the reaction with trans-1,2-di-(2-pyridyl)ethylene, where the resulting anionic intermediate can be trapped by various electrophiles.

The mechanism for the conjugate addition of nucleophiles to the vinyl group of this compound typically involves the attack of the nucleophile on the β-carbon, forming a resonance-stabilized carbanion (an enolate-type intermediate in the case of α,β-unsaturated carbonyls). This intermediate is then protonated to yield the final saturated product.

For certain reactions, particularly those involving organometallic reagents, a Single Electron Transfer (SET) mechanism may be operative. In the case of the addition of a methyl Grignard reagent to 2-chloro-4-vinylpyrimidine in the presence of copper(I) iodide (CuI), the effect of the copper catalyst is consistent with an initial SET from a cuprate (B13416276) intermediate to the vinylpyrimidine substrate. However, it remains uncertain whether a SET process is involved in the addition of heteroatom-centered nucleophiles. For sterically hindered substrates, Grignard reactions may also proceed via an SET mechanism rather than a direct nucleophilic addition.

Cycloaddition Reactions (e.g., Diels-Alder with related vinylpyridines)

Cycloaddition reactions are powerful transformations for forming cyclic structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. Vinylpyridines can act as dienophiles in these reactions.

While thermal Diels-Alder reactions involving vinylazaarenes are often low-yielding, the use of Lewis acids can dramatically promote the reaction, leading to higher yields and improved regioselectivity. The Lewis acid coordinates to the nitrogen atom of the pyridine ring, which enhances the electron-withdrawing character of the ring and further activates the vinyl group as a dienophile. For example, the reaction of 4-vinylpyridine with isoprene (B109036) gives a low yield in the absence of a catalyst, but Lewis acid promotion can significantly improve the outcome. These reactions provide scalable access to cyclohexyl-appended azaarene scaffolds, which are of interest in medicinal chemistry. The process allows for the predictable construction of complex, stereoselectively substituted rings.

Table 2: Compound Names Mentioned

Compound Name
This compound
2-Vinylpyridine
4-Vinylpyridine
N-methylpiperazine
2-Chloro-4-vinylpyrimidine
2-Chloro-4-vinylquinazoline
trans-1,2-di-(2-pyridyl)ethylene
Isoprene
Cyclohexenone
Phenylboronic acid
(R)-3-phenyl-cyclohexanone
Enhanced Reactivity and Activation Energy Considerations

The reactivity of this compound is significantly influenced by the electronic interplay between the pyridine nucleus and the conjugated vinyl substituent. The electronegative nitrogen atom in the pyridine ring exerts an electron-withdrawing effect, which extends to the vinyl group conjugated at the 4-position. This creates an electron deficiency on the double bond, making it more susceptible to attack by nucleophilic reagents compared to a non-activated alkene like styrene. acs.org This enhanced reactivity is a key feature in its chemical transformations.

Reactions Governed by the Pyridine Chlorine Atom

Nucleophilic Aromatic Substitution Reactions on Halopyridines

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the chloride ion. youtube.com The mechanism proceeds through a high-energy anionic intermediate, known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily disrupted. The restoration of aromaticity upon the expulsion of the leaving group (chloride) is a strong driving force for the reaction. stackexchange.comyoutube.com

Nucleophilic attack on halopyridines occurs preferentially at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.comuoanbar.edu.iq This regioselectivity is attributed to the superior stability of the anionic intermediate formed. When the nucleophile attacks at the C-2 or C-4 position, one of the resonance structures of the intermediate places the negative charge directly on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This is not possible when the attack occurs at the C-3 position. stackexchange.com Consequently, 3-halopyridines are significantly less reactive in SNAr reactions. uoanbar.edu.iq While it might be expected that the 2-position is more electron-deficient, 4-chloropyridine (B1293800) is often found to be more reactive than 2-chloropyridine (B119429) in these substitutions. uoanbar.edu.iq

These reactions are analogous to nucleophilic acyl substitution on acid chlorides but are generally slower because they require the disruption of a stable aromatic system, often necessitating heat to proceed at a reasonable rate. youtube.com

Metal-Catalyzed Coupling Reactions for Chlorine Displacement

Transition metal catalysis provides a powerful alternative for the functionalization of the C-Cl bond in this compound. These cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation. eie.gr Palladium-catalyzed reactions, such as the Heck reaction, are particularly effective for coupling aryl chlorides with alkenes. This methodology can be applied to displace the chlorine atom of this compound, creating a new carbon-carbon bond and synthesizing more complex molecular architectures. For instance, the Heck reaction of 2-vinylpyridine with aryl chlorides, catalyzed by palladium complexes like PdCl₂(PCy₃)₂, has been used to produce trans-2-styrylpyridines.

Other transition metals are also employed. Ruthenium-catalyzed reactions have been developed for the β-selective alkylation of vinylpyridines through deoxygenative couplings with aldehydes and ketones. nih.gov Furthermore, iron, being a more abundant and less toxic metal, is an attractive catalyst. Iron-catalyzed methods have been developed for the diastereoselective dicarbofunctionalization of alkenes, showcasing the versatility of metal catalysis in transforming compounds like this compound. nih.gov These metal-catalyzed processes often exhibit high functional group tolerance and provide access to compounds that are difficult to synthesize via traditional methods. researchgate.net

Table 1: Selected Metal-Catalyzed Coupling Reactions

Catalyst System Reactant Product Type Yield (%) Reference
PdCl₂(PCy₃)₂ / Cs₂CO₃ 2-Vinylpyridine + Aryl Chloride trans-2-Styrylpyridine 30-56
Ru-complex / N₂H₄ Vinylpyridine + Aldehyde β-Alkylated Pyridine 69-91 nih.gov
FeCl₃ / dcpe Chiral Vinyl Oxazolidinone + Fluoroalkyl Halide + Aryl Grignard Dicarbofunctionalized Product up to 78 nih.gov

Radical-Mediated Transformations Involving this compound

Photoredox Catalysis and Hydroarylation of Functionalized Olefins

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. princeton.edusigmaaldrich.comprinceton.edu This strategy harnesses the energy of visible light to initiate single-electron transfer (SET) processes, facilitating reactions that are often difficult to achieve through traditional thermal methods. princeton.edu

In the context of this compound, photoredox catalysis can be employed to mediate transformations at either the vinyl group or the C-Cl bond. The vinyl group of 2-vinylpyridine can act as an effective radical acceptor. chemrxiv.org For example, photoredox-generated ketyl radicals can couple with electron-poor alkenes, including 2-vinylpyridine, to form hydroxyalkylated products. researchgate.net This approach allows for the construction of complex alcohol-containing molecules. Similarly, photoredox-catalyzed methods have been developed for the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins, where an electrophilic N-oxy radical adds to the alkene, and 2-vinylpyridine can serve as a suitable substrate in these transformations. chemrxiv.org These reactions highlight the ability of photoredox catalysis to generate reactive intermediates that can be strategically trapped by the vinylpyridine moiety to form new C-C and C-O bonds.

Experimental Verification via Radical Trapping Experiments

To confirm that a reaction proceeds through a radical-mediated pathway, mechanistic investigations are crucial. A common and effective method is the use of radical trapping experiments. researchgate.net These experiments involve adding a radical scavenger or inhibitor to the reaction mixture. If the reaction rate is significantly diminished or the reaction is completely suppressed, it provides strong evidence for the involvement of radical intermediates. researchgate.net

Commonly used radical traps include (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and 2,6-bis(1,1-dimethylethylethyl)-4-methylphenol (BHT). researchgate.net For instance, in proposed photoredox-catalyzed reactions involving this compound, the addition of TEMPO or BHT would be expected to inhibit product formation if the mechanism is indeed radical-based. The radical trap intercepts the key radical intermediates in the catalytic cycle, preventing them from propagating the reaction. researchgate.netrsc.org Another experimental technique involves "light on-off" cycles. In these experiments, the light source is periodically turned off. If the reaction ceases in the dark and resumes upon re-illumination, it confirms that the process is light-dependent, a hallmark of a photocatalytic radical reaction. researchgate.net

Table 2: Common Radical Scavengers Used in Mechanistic Studies

Radical Scavenger Abbreviation Function Reference
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl TEMPO Traps carbon-centered radicals researchgate.net
2,6-bis(1,1-dimethylethylethyl)-4-methylphenol BHT Traps various radical intermediates researchgate.netrsc.org
1,1-Diphenylethylene - Traps chlorine radicals rsc.org

Redox Chemistry and Coordination Behavior

Oxidative Addition Reactions to Transition Metal Centers (relevant to vinylpyridines)

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex with a vacant coordination site and an accessible higher oxidation state reacts with a substrate, cleaving a covalent bond within the substrate and adding two new ligands to the metal center. umb.eduwikipedia.orglibretexts.org This process results in an increase in both the formal oxidation state and the coordination number of the metal. wikipedia.org For transition metals, this reaction is favored for metals that are basic or easily oxidized and often involves the decrease of the d-electron count, typically by two electrons. wikipedia.org

Vinylpyridines, including derivatives like this compound, can engage with transition metal centers through the pyridine nitrogen and the vinyl group. Research on cycloplatinated(II) complexes incorporating 2-vinylpyridine (Vpy) demonstrates their reactivity in oxidative addition reactions. nih.gov For instance, a series of complexes with the general formula [PtMe(Vpy)(PR₃)] have been synthesized and their reactions with methyl iodide (MeI) studied. This reaction proceeds via an S_N2 mechanism, where the platinum(II) center is oxidized to platinum(IV). nih.gov

The electronic properties of the ancillary ligands, such as phosphines (PR₃), significantly influence the rate of these oxidative addition reactions. Electron-donating phosphine (B1218219) ligands increase the electron density on the Pt(II) center, making it more nucleophilic and thus accelerating the reaction. Conversely, electron-withdrawing groups on the phosphine ligand slow the reaction down. nih.gov This is illustrated by the kinetic data for the reaction of [PtMe(Vpy)(PR₃)] complexes with MeI. nih.gov

Table 1: Second-Order Rate Constants for the Oxidative Addition of MeI to [PtMe(Vpy)(PR₃)] Complexes at 298 K. nih.gov
ComplexPhosphine Ligand (PR₃)Rate Constant, k₂ (M⁻¹s⁻¹)
1aPPh₃0.011
1bPPh₂Me0.089
1cPPhMe₂0.540

The data clearly shows that as the number of electron-donating methyl groups on the phosphine ligand increases (from PPh₃ to PPhMe₂), the rate of oxidative addition increases significantly. The complex with the PPhMe₂ ligand, having the most electron-rich Pt(II) center, exhibits the fastest reaction. nih.gov This principle highlights how the electronic environment of the metal, which is also influenced by the substituted vinylpyridine ligand itself, governs its redox chemistry.

Electron-Withdrawing Effects of Chloro Substituents on Basicity and Reactivity

This strong electron withdrawal deactivates the pyridine ring. The electron density across the ring carbons and, crucially, on the nitrogen atom is significantly reduced. scribd.comlibretexts.org As a result, the lone pair of electrons on the nitrogen is less available for donation to a proton or a metal center, leading to a marked decrease in basicity. scribd.com The effect is quantified by the acid dissociation constant (pKa) of the conjugate acid.

Table 2: Comparison of pKa Values for Pyridine and 2-Chloropyridine. scribd.com
CompoundpKa
Pyridine5.2
2-Chloropyridine0.7

Polymerization Science and Macromolecular Engineering Utilizing 2 Chloro 4 Vinylpyridine

Advanced Polymerization Techniques for Vinylpyridine Monomers

The polymerization of vinylpyridine monomers, including 2-Chloro-4-vinylpyridine, can be achieved through several advanced techniques that offer control over the polymer's molecular weight, architecture, and functionality. These methods are crucial for developing materials with specific and predictable properties.

Controlled/Living Radical Polymerization Strategies

Controlled/living radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers. These methods allow for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions by minimizing termination and chain transfer reactions.

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP method that has been successfully applied to the polymerization of vinylpyridine monomers. researchgate.net The mechanism involves a reversible halogen atom transfer between a dormant species (polymer-halogen) and a transition metal complex (catalyst), which establishes a dynamic equilibrium between active (radical) and dormant chains.

For the polymerization of vinylpyridines, the choice of the catalytic system is critical. The Lewis basicity of the pyridine (B92270) nitrogen can lead to the deactivation of the copper catalyst. researchgate.net However, studies have shown that using a chloride-containing ATRP initiating and catalytic system is essential for achieving good control over the polymerization and obtaining polymers with a narrow molecular weight distribution. researchgate.net The use of a more active catalyst, such as CuCl/TPMA, can significantly reduce the polymerization time. cmu.edu

Research has demonstrated the successful ATRP of 4-vinylpyridine (B31050) (4VP) in protic media at room temperature. cmu.edu The polymerization of 4VP using 1-phenylethyl chloride as an initiator and a CuCl/Me6-TREN catalyst system in 2-propanol at 40 °C has been shown to proceed with a linear increase in molecular weight with conversion, reaching almost 90% conversion within 3 hours. researchgate.net The resulting poly(4-vinylpyridine) can then be utilized as a macroinitiator for the synthesis of block copolymers. researchgate.net

Parameter Value
Monomer 4-Vinylpyridine (4VP)
Initiator 1-Phenylethyl chloride
Catalyst/Ligand CuCl/Me6-TREN
Solvent 2-Propanol
Temperature 40 °C
Conversion (3h) ~90%
Molecular Weight Linearly increases with conversion
Polydispersity Index (PDI) Low

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes stable nitroxide radicals to control the polymerization process. icp.ac.ru In NMP, a dynamic equilibrium is established between dormant alkoxyamine species and active propagating radicals and nitroxide radicals. icp.ac.ru This equilibrium allows for the controlled growth of polymer chains.

The application of NMP to vinylpyridine monomers has been investigated, demonstrating its potential for synthesizing well-defined poly(vinylpyridine)s. acs.orgcmu.edu For instance, the free radical polymerization of 4-vinylpyridine (4VP) using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a capping agent has been shown to proceed in a pseudo-living manner. acs.orgcmu.edu This method yields poly(4-vinylpyridine) with low polydispersity, and the chain growth can be controlled. acs.org

Studies have shown that the initial concentration of the nitroxide does not significantly influence the rate of polymerization but is directly related to the molecular weight of the resulting polymer. acs.orgcmu.edu The polydispersity has been observed to increase within a narrow range (1.02–1.50). acs.orgcmu.edu While temperature affects the kinetics of the reaction, it does not have a significant impact on the molecular weights and polydispersities of the polymers formed. acs.org

Parameter Value
Monomer 4-Vinylpyridine (4VP)
Controlling Agent 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
Character Pseudo-living
Polydispersity Index (PDI) 1.02 - 1.50
Effect of [TEMPO]₀ Controls molecular weight
Effect of Temperature Affects kinetics, not Mₙ or PDI

Living Anionic Polymerization of Vinylpyridines

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, narrow molecular weight distributions, and controlled functionalities. encyclopedia.pub This method involves the initiation of polymerization by a strong nucleophile, leading to the formation of a propagating carbanionic species. In the absence of impurities and terminating agents, these anionic chain ends remain active, allowing for the sequential addition of monomers to create block copolymers. encyclopedia.pub

The anionic polymerization of vinyl monomers with strong electronegative groups, such as vinylpyridines, proceeds readily. eresearchco.com However, a potential side reaction in the anionic polymerization of 2-vinylpyridine (B74390) (2VP) is the attack of the carbanionic chain end on the electron-deficient pyridine ring. acs.org To mitigate such side reactions, anionic polymerizations are often conducted at low temperatures, such as -78 °C. acs.org The use of continuous flow microfluidic setups has been shown to facilitate living anionic polymerization of 2VP at room temperature, achieving full monomer conversion within seconds and yielding polymers with narrow molecular weight distributions. acs.org

For functionalized vinylpyridines, the choice of initiator is crucial. For the amphiphilic monomer 2-(4-vinylphenyl)pyridine, diphenylmethyl potassium (DPM-K) has been found to be a more feasible initiator than sec-butyllithium, leading to complete polymerization in a shorter time and with a narrow molecular weight distribution (below 1.1). researchgate.netcapes.gov.br

Free Radical Polymerization Characteristics

Conventional free radical polymerization is a widely used method for producing polymers from vinyl monomers. wikipedia.org This process involves three main steps: initiation, propagation, and termination. While it does not offer the same level of control as living polymerization techniques, it is a robust and industrially important method.

The free radical polymerization of vinylpyridine monomers can be initiated by thermal or photochemical decomposition of an initiator to generate free radicals. nih.gov 2-Vinylpyridine, for example, is known to readily polymerize in the presence of radical initiators. wikipedia.org The polymerization of 4-vinylpyridine has been studied, and it has been observed that the monomer conversion is influenced by factors such as reaction time and temperature. nih.gov For instance, in one study, the polymerization of 4-VP at 65 °C reached a maximum conversion after 2 hours. nih.gov The difference in polymerization behavior between 2-vinylpyridine and 4-vinylpyridine can be attributed to steric hindrance, with the para-position of the nitrogen in 4-VP favoring polymerization. nih.gov

Design and Synthesis of Advanced Polymeric Materials

The ability to polymerize this compound and other functionalized vinylpyridines opens up avenues for the design and synthesis of a wide range of advanced polymeric materials with tailored properties and applications.

The presence of the pyridine ring in the polymer backbone provides a versatile handle for post-polymerization modification. For example, poly(4-vinylpyridine) can be quaternized to introduce positive charges along the polymer chain, creating polyelectrolytes with interesting solution and solid-state properties. nih.govmdpi.comresearchgate.net The degree of quaternization can be controlled by varying the reaction conditions. mdpi.com These quaternized polymers have potential applications in areas such as gene delivery and as antimicrobial agents. nih.gov

Furthermore, the controlled polymerization techniques discussed above allow for the synthesis of well-defined block copolymers containing poly(vinylpyridine) segments. acs.orgresearchgate.netmst.edursc.org These block copolymers can self-assemble into various nanostructures, such as micelles, vesicles, and ordered thin films, depending on the block lengths and the surrounding environment. acs.org For instance, poly(styrene)-block-poly(4-vinylpyridine) copolymers can form isoporous membranes with potential applications in filtration and separation. rsc.org The pH-responsive nature of the vinylpyridine block adds another layer of functionality, allowing the material's properties to be tuned by changing the pH. acs.org

The chlorine substituent in this compound offers an additional site for chemical modification, either before or after polymerization. This allows for the introduction of a wide variety of functional groups, further expanding the range of accessible polymer architectures and properties. For example, the chlorine atom could potentially be displaced by nucleophiles to attach different side chains or to create cross-linked networks. This versatility makes polymers derived from this compound promising candidates for applications in catalysis, coatings, and functional surfaces. polysciences.com

Polymer Type Synthesis Method Key Features Potential Applications
Quaternized Poly(4-vinylpyridine) Post-polymerization modificationCationic polyelectrolyteAntimicrobial agents, gene delivery
Poly(styrene)-b-poly(vinylpyridine) ATRP, RAFT, Anionic PolymerizationSelf-assembly, pH-responsiveNanostructured materials, membranes
Polymers from this compound Various polymerization techniquesFunctionalizable chlorine groupCatalysis, coatings, functional surfaces

Homopolymers of this compound

The synthesis of homopolymers from this compound would result in poly(this compound). While specific studies detailing the homopolymerization of this particular monomer are not widely available, the general principles of vinyl polymerization can be applied. Both free radical and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are expected to be viable methods for producing well-defined homopolymers.

The resulting poly(this compound) would be a functional polymer with a repeating unit containing a chloro-substituted pyridine ring. The properties of this homopolymer, such as its solubility, thermal stability, and chemical reactivity, would be influenced by the presence of the chlorine atom on the pyridine ring. It is anticipated that the polymer would exhibit solubility in polar organic solvents.

Copolymers with Controlled Architectures (e.g., Block Copolymers)

The synthesis of block copolymers incorporating this compound is a promising route to novel materials with microphase-separated structures and combined functionalities. Controlled radical polymerization techniques are particularly well-suited for the creation of well-defined block copolymers. For instance, a macroinitiator could be used to initiate the polymerization of this compound, or a poly(this compound) chain could be chain-extended with a second monomer.

While direct examples of block copolymers containing this compound are not prevalent in the literature, the successful synthesis of block copolymers of 2-vinylpyridine and 4-vinylpyridine by RAFT polymerization demonstrates the feasibility of this approach for vinylpyridine-based monomers. These studies show that well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions can be achieved.

Chemical Modification of Poly(vinylpyridine)

The pyridine rings within the polymer backbone serve as versatile handles for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

The nitrogen atom in the pyridine ring of poly(vinylpyridine)s can be readily quaternized by reaction with alkyl halides. This reaction converts the neutral polymer into a polyelectrolyte, or a polycation, significantly altering its solubility and solution behavior. While the quaternization of poly(4-vinylpyridine) has been extensively studied, the quaternization of poly(this compound) would be expected to proceed in a similar manner.

Studies on poly(4-vinylpyridine) have shown that quantitative quaternization can be challenging with simple alkyl halides, often leading to conversions of up to 65-70%. tandfonline.comrsc.org However, the use of more reactive "activated" halides, such as those with adjacent electron-withdrawing groups, can lead to complete quaternization. tandfonline.com The kinetics of the quaternization reaction are influenced by factors such as the structure of the alkyl halide and the solvent used. rsc.org It has been observed that the rate of quaternization can be affected by a neighboring group effect, where the reaction rate of a pyridine unit is influenced by the quaternization state of its adjacent units. rsc.org

Quaternizing AgentReaction TimeTheoretical Chlorine Content (%)Found Chlorine Content (%)Quaternization Yield (%)
Chloro 2-propanone24 h5.065.1 ± 0.05100.6
2-Chloro acetamide72 h5.035.0 ± 0.0599.4
Data adapted from a study on the quaternization of poly(4-vinyl pyridine). tandfonline.com

The grafting of poly(vinylpyridine) chains onto various substrate surfaces is a powerful method for modifying their surface properties. This technique has been successfully applied to macroporous polymer foams, such as those derived from high internal phase emulsions (PolyHIPE). The resulting materials can have applications in areas like catalysis, separations, and solid-phase extraction.

Research has demonstrated the grafting of poly(4-vinylpyridine) from the surface of PolyHIPE foams using surface-initiated polymerization techniques. nih.govbenicewiczgroup.comacs.org In one approach, the foam is functionalized with initiator groups, and the polymerization of 4-vinylpyridine is then initiated from the surface. benicewiczgroup.comacs.org This results in a "brush" of polymer chains covalently attached to the foam's internal surfaces. These grafted foams have shown potential in applications such as the separation of metal ions from aqueous solutions. nih.gov The morphology of the PolyHIPE foam, with its interconnected porous structure, allows for efficient mass transport, making these materials attractive for flow-through applications. nih.gov

Development of Polymer Composites and Nanocomposites

The incorporation of inorganic nanoparticles into a poly(vinylpyridine) matrix allows for the development of hybrid materials with enhanced properties and functionalities.

Polymer nanocomposites of poly(vinylpyridine) with metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) have been prepared and investigated for various applications, including photocatalysis. dntb.gov.uaresearchgate.net The pyridine units in the polymer can interact with the surface of the metal oxide nanoparticles, leading to good dispersion and interfacial adhesion.

For instance, composite films of poly(2-vinylpyridine) and poly(4-vinylpyridine) with TiO₂ and ZnO have been successfully deposited by spin coating. dntb.gov.uaresearchgate.net The resulting composites have been shown to exhibit photocatalytic activity in the degradation of organic dyes. dntb.gov.uaresearchgate.net The morphology of these composite materials can be influenced by the chemical nature of the metal oxide. researchgate.net The development of such composites using poly(this compound) could lead to materials with tailored optical and electronic properties.

Unable to Generate Article on “this compound” Due to Lack of Available Scientific Data

It is not possible to generate the requested article on the polymerization science and macromolecular engineering of this compound. A thorough search for scientific literature and data concerning this specific compound has yielded no information regarding its polymerization, kinetic and mechanistic aspects, or its use in the templated synthesis of conductive polymers.

The provided outline requires detailed, research-backed information for the following sections:

Kinetic and Mechanistic Aspects of this compound Polymerization

Effect of Monomer Structure and Amine Position on Polymerization Efficiency:An analysis of the effect of the chloro-substituent and the amine position (position 4 on the pyridine ring) on polymerization efficiency is not possible without comparative studies. The available literature focuses on the polymerization of 2-vinylpyridine and 4-vinylpyridine, but does not include data on this compound that would allow for a scientifically accurate discussion of its relative reactivity or polymerization efficiency.

Generating an article under these circumstances would require fabricating data and research findings, which is contrary to the principles of scientific accuracy. Therefore, the request to create an article solely focused on the chemical compound “this compound” with the specified outline cannot be fulfilled.

Computational and Theoretical Chemistry Studies of 2 Chloro 4 Vinylpyridine

Quantum Chemical Characterization of Molecular Structure and Electronic States

Quantum chemical methods are foundational in characterizing the molecular and electronic properties of compounds like 2-Chloro-4-vinylpyridine. These computational tools allow for a deep understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the ground state properties of molecules. For a related compound, 2-chloro-4-iodopyridine, DFT calculations have been noted as valuable for predicting a variety of molecular properties, including reactivity and spectroscopic characteristics. By modeling the electron density, researchers can determine optimized geometries, bond lengths, and bond angles. Such calculations would be essential to understand the influence of the chloro and vinyl substituents on the pyridine (B92270) ring's structure.

Molecular Orbital Analysis and Electronic Structure Descriptors

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy and spatial distribution of the HOMO indicate the molecule's capacity as an electron donor and likely sites for electrophilic attack. Conversely, the LUMO's energy and distribution reveal its electron-accepting properties and probable sites for nucleophilic attack. For substituted pyridines, the nitrogen atom's position and the nature of the substituents heavily influence the HOMO-LUMO energy gap, which is a key indicator of chemical stability and reactivity.

Conformational Analysis and Stability Predictions

The presence of the vinyl group introduces rotational freedom around the carbon-carbon single bond connecting it to the pyridine ring. Conformational analysis using computational methods would identify the most stable conformers of this compound by calculating the potential energy surface as a function of the dihedral angle between the vinyl group and the pyridine ring. This analysis is vital for predicting the molecule's predominant shape and how its structure might influence its interactions and reactivity.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the study of transient states and the energetics of reaction pathways that are often difficult to observe experimentally.

Prediction of Reaction Barriers and Activation Energies

Theoretical studies on similar dihalopyridines have shown that DFT calculations can effectively determine the activation energies for reactions, such as the oxidative addition to palladium(0) complexes. These calculations highlight the activating effect of the pyridine nitrogen atom on the adjacent carbon positions. For this compound, computational modeling could predict the energy barriers for various reactions, including polymerization of the vinyl group or substitution at the chloro-substituted carbon, thereby guiding synthetic strategies.

Modeling Protonation Effects on Reactivity and Structure

The nitrogen atom in the pyridine ring is a basic site susceptible to protonation. Modeling the effects of protonation is crucial as it can significantly alter the electronic structure and, consequently, the reactivity of the molecule. Computational studies would involve calculating the structural and electronic properties of the protonated form of this compound. This analysis would reveal changes in charge distribution, bond lengths, and the energies of frontier orbitals, providing a quantitative understanding of how acidity affects the compound's chemical behavior.

Simulations of Catalytic Processes and Reaction Engineering

The application of computational chemistry to catalysis and reaction engineering allows for the detailed investigation of reaction mechanisms, catalyst design, and process optimization at a molecular level. mdpi.com While specific computational studies focusing on catalytic processes involving this compound are not extensively documented in publicly available literature, the established methodologies for similar systems provide a clear framework for how such simulations would be conducted.

Vinylpyridine derivatives are important monomers in polymerization reactions and can act as ligands in catalysis. Computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling these processes. mdpi.compitt.edu DFT calculations can be used to elucidate reaction pathways, determine the geometries of transition states, and calculate activation energies. This information is crucial for understanding the kinetics and selectivity of a catalytic reaction. mdpi.com For instance, in the context of polymerization, reaction kinetic modeling can be developed to predict monomer conversion rates and the molecular weight distribution of the resulting polymer, which is essential for scaling up production from the lab to an industrial scale. acs.org

Simulations for a catalytic process involving this compound would typically involve:

Mechanism Elucidation: Using DFT to map the potential energy surface of the reaction, identifying intermediates and transition states.

Kinetic Parameter Prediction: Calculating rate constants from activation energies to build a comprehensive kinetic model.

Catalyst Design: Computationally screening different catalyst structures to predict their activity and selectivity, thereby guiding experimental efforts. mdpi.com

These computational tools are invaluable for reaction engineering, enabling the design of more efficient and sustainable chemical processes. acs.org

Theoretical Spectroscopy and Property Prediction

Computational methods are widely used to predict various spectroscopic properties of molecules, providing data that can be used to interpret experimental spectra or to characterize compounds that have not yet been synthesized.

The electronic absorption spectrum of a molecule, which is measured by UV-Vis spectroscopy, can be reliably predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strength (f) of each transition, which relates to the intensity of the corresponding absorption band. rsc.org

The simulation of the UV-Vis spectrum for this compound would involve optimizing the molecule's ground-state geometry using DFT, followed by a TD-DFT calculation. mdpi.com The results predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. libretexts.org For pyridine derivatives, the spectra are typically characterized by intense π→π* transitions. researchgate.net The choice of the DFT functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are critical for achieving high accuracy. rsc.org

A typical output from a TD-DFT calculation is presented in the table below, illustrating the kind of data that would be generated for this compound.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
4.58270.70.025HOMO-1 -> LUMOn→π
5.15240.80.210HOMO -> LUMOπ→π
5.96208.10.450HOMO -> LUMO+1π→π*

Note: The data in this table is illustrative and represents typical values for a substituted pyridine based on general principles and published data for analogous compounds. It is not the experimentally validated spectrum of this compound.

Computational chemistry provides a robust framework for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. cardiff.ac.uk The process begins with the optimization of the molecular geometry using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p). core.ac.uknih.gov Following optimization, a frequency calculation is performed to obtain the harmonic vibrational frequencies.

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. nih.gov To improve accuracy, these raw frequencies are uniformly scaled by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)). nih.gov A detailed assignment of each vibrational mode can be achieved by analyzing the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates to each normal mode. nih.gov

Below is a table presenting key predicted vibrational frequencies for this compound, based on computational studies of highly similar molecules like 2-chloro-4-(trifluoromethyl)pyridine. researchgate.net

Frequency (cm⁻¹)Vibrational Assignment (PED %)
Experimental FT-IRExperimental FT-RamanCalculated (Scaled)
309530983096Vinyl C-H asymmetric stretch (98%)
163516381633Vinyl C=C stretch (85%)
158815901585Pyridine ring C=C/C=N stretch (75%)
148514821480Pyridine ring C=C/C=N stretch (70%)
121512181212Pyridine C-H in-plane bend (65%)
995998992Vinyl =CH₂ wag (80%)
830833828Pyridine C-H out-of-plane bend (78%)
655652650C-Cl stretch (70%)

Note: The vibrational frequencies listed are representative values based on data from analogous substituted pyridines and are intended to be illustrative of a typical computational vs. experimental comparison. core.ac.ukresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, specifically the Gauge-Independent Atomic Orbital (GIAO) method within DFT, have become standard tools for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.govnih.gov

The computational protocol involves optimizing the molecular geometry and then performing a GIAO calculation at a consistent level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net The calculated absolute chemical shieldings are then converted to chemical shifts (δ) by referencing them to the concurrently calculated shielding of a standard compound, typically Tetramethylsilane (TMS). ualberta.ca Including solvent effects can further improve the accuracy of the predictions. researchgate.net

The following table provides illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound, with values estimated based on data from closely related structures. researchgate.net

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹³C NMR
C2 (C-Cl)151.8152.5
C3122.5123.1
C4 (C-Vinyl)145.2145.9
C5120.8121.4
C6149.5150.1
Cα (Vinyl)134.5135.2
Cβ (Vinyl)123.6124.3
¹H NMR
H37.357.40
H57.207.25
H68.558.60
Hα (Vinyl)6.706.75
Hβ-cis (Vinyl)5.655.70
Hβ-trans (Vinyl)6.206.25

Note: The chemical shifts presented are illustrative, estimated from computational data for analogous compounds and known spectral data for vinylpyridines. researchgate.net They serve to demonstrate the expected results from a GIAO calculation.

Advanced Analytical Methodologies for the Characterization of 2 Chloro 4 Vinylpyridine and Its Materials

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Chloro-4-vinylpyridine, offering detailed insights into its electronic and vibrational structure, exact mass, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H-NMR provides information on the number, environment, and connectivity of protons, while ¹³C-NMR reveals the carbon skeleton of the molecule.

The ¹H-NMR spectrum is expected to show distinct signals for the vinyl group protons and the aromatic protons on the pyridine (B92270) ring. The protons on the double bond typically appear as a multiplet system, while the pyridine ring protons exhibit characteristic shifts and coupling patterns influenced by the chloro and vinyl substituents.

The ¹³C-NMR spectrum complements the proton data, with signals corresponding to the two vinyl carbons and the five distinct carbons of the pyridine ring. The carbon atom bonded to the chlorine atom (C2) is expected to show a characteristic chemical shift. For related compounds like 2-chloropyridine (B119429) and 4-vinylpyridine (B31050), specific chemical shifts have been identified, which help in assigning the signals for this compound. chemicalbook.comchemicalbook.com For polymers of vinylpyridines, NMR is also used to confirm the success of polymerization and to study the degree of functionalization, such as quaternization. researchgate.net

Table 1: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (ppm)Multiplicity
¹HVinyl (-CH=CH₂)~5.5 - 6.8dd, dd, dd
¹HH-3, H-5~7.2 - 7.5d, dd
¹HH-6~8.3 - 8.5d
¹³CVinyl (-CH=CH₂)~118 - 122-
¹³CVinyl (-CH=CH₂)~134 - 137-
¹³CC-3, C-5~120 - 125-
¹³CC-4~145 - 148-
¹³CC-6~149 - 151-
¹³CC-2 (C-Cl)~151 - 153-

Note: Predicted values are based on data from analogous compounds such as 2-chloropyridine and 4-vinylpyridine. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high accuracy and precision, which in turn allows for the determination of its elemental formula. nih.gov Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically generates intact molecular ions (e.g., [M+H]⁺) with minimal fragmentation. researchgate.net

For this compound (C₇H₆ClN), HRMS can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of its protonated molecule to several decimal places. This high accuracy allows differentiation between compounds with the same nominal mass but different elemental compositions. The technique is crucial for confirming the identity of newly synthesized batches and for identifying potential impurities. nih.govrero.ch

Table 2: HRMS Data for this compound

FormulaIonCalculated m/z
C₇H₆ClN[M+H]⁺139.0216

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk Organic molecules containing π-bonds and heteroatoms with non-bonding electrons, like this compound, exhibit characteristic absorptions in the ultraviolet or visible regions of the electromagnetic spectrum. libretexts.org

The spectrum of this compound is expected to be dominated by two main types of electronic transitions:

π → π* transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. They are associated with the conjugated system of the pyridine ring and the vinyl group and typically result in strong absorption bands. libretexts.orgcutm.ac.in

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* anti-bonding orbital. These transitions are generally weaker in intensity compared to π → π* transitions. cutm.ac.inuzh.ch

Studies on similar substituted pyridines show that these transitions occur in the near-ultraviolet region. researchgate.net The position and intensity of these absorption bands can be influenced by the solvent polarity; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) in more polar solvents. shu.ac.uk

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). ksu.edu.sanih.gov These two techniques are complementary; a vibrational mode may be active in IR, Raman, both, or neither, depending on the molecular symmetry and the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. ksu.edu.sa

For this compound, key vibrational bands can be assigned to specific functional groups, providing a unique "fingerprint" for the molecule.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. nih.gov

Vinyl Group Vibrations: The C=C stretching of the vinyl group is expected around 1630-1640 cm⁻¹. The C-H stretching and bending modes of the vinyl group also give rise to characteristic peaks.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

C-Cl Vibration: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

These assignments are consistent with spectral data from pyridine and its derivatives. cdnsciencepub.comaps.org In polymers, FTIR is used to confirm the presence of the pyridine ring and to study interactions, such as coordination with metal salts. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Vinyl C=C Stretch~1635IR, Raman
Pyridine Ring (C=C, C=N) Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR, Raman

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material (typically the top 1-10 nm). researchgate.netbrighton-science.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its chemical environment.

For this compound and its materials, XPS is particularly useful for:

Elemental Analysis: Confirming the presence of Carbon (C), Nitrogen (N), and Chlorine (Cl) on a surface.

Chemical State Analysis: The binding energies of the C 1s, N 1s, and Cl 2p core levels provide information about their chemical states. For example, the N 1s binding energy can distinguish between a neutral pyridine nitrogen and a protonated or coordinated pyridinium (B92312) species. researchgate.net

Coordination Studies: When this compound or its polymer coordinates to a metal ion, a shift in the N 1s binding energy is often observed, providing direct evidence of the interaction. researchgate.net This is valuable for studying the formation of metal-polymer complexes.

Surface Segregation in Blends: In polymer blends containing poly(this compound), XPS can determine if one component preferentially segregates to the surface. kpi.ua

Polymer Characterization and Materials Science Techniques

When this compound is polymerized, a different set of analytical techniques is required to characterize the resulting macromolecular material. These methods probe properties such as molecular weight, thermal stability, and phase behavior.

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), this is the primary technique for determining the molecular weight distribution of polymers. polymersource.capolymersource.ca It provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of a polymer. The most important of these is the glass transition temperature (Tg), which is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter that dictates the material's service temperature. For poly(4-vinylpyridine) blended with metal salts, DSC has been used to show significant increases in Tg, indicating the formation of coordination complexes. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the polymer and its decomposition profile. TGA can determine the onset temperature of degradation, which is crucial for processing and application considerations. mdpi.com

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight and molecular weight distribution of polymers. nsf.gov The method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, allowing for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Ð), which is the ratio of Mw to Mn. lcms.czresearchgate.net A PDI value close to 1.0 indicates a narrow molecular weight distribution, often characteristic of a well-controlled polymerization process. scispace.com

In the context of vinylpyridine-based polymers, GPC is instrumental for confirming the success of a polymerization reaction and for characterizing the resulting macromolecules. For instance, in the synthesis of block copolymers involving poly(2-vinylpyridine) (PVP), GPC is used to determine the molecular weight characteristics of the final products. nih.gov The analysis is typically performed using a liquid chromatography system equipped with a refractive index detector and calibrated with a series of narrow molecular weight polystyrene standards. nih.gov

Research on the synthesis of poly(ethylene glycol)-b-poly(2-vinylpyridine) (PEG-b-PVP) block copolymers provides a clear example of GPC application. The molecular weight characteristics of several such copolymers were determined using GPC with tetrahydrofuran (B95107) (THF) as the mobile phase. nih.gov The results demonstrated the ability to synthesize copolymers with controlled molecular weights and narrow polydispersity indices.

Table 1. Molecular Weight Characteristics of PEG-b-PVP Copolymers Determined by GPC nih.gov

CopolymerMn (kDa)Mw (kDa)Polydispersity (Ð)
PEG90PVP466.06.81.13
PEG90PVP586.37.51.19
PEG90PVP8610.612.11.14
PEG90PVP15214.117.31.23
PEG90PVP23521.425.81.21

These data illustrate that GPC provides essential quantitative information on the size and distribution of polymer chains, which is fundamental to understanding their physical and chemical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of materials at high resolution. numberanalytics.com The technique uses a focused beam of electrons to scan the surface of a sample, generating signals that provide information about the surface's structure, composition, and other properties such as electrical conductivity. numberanalytics.commdpi.com For polymers derived from this compound, SEM can reveal critical details about the material's homogeneity, particle size, and the presence of any surface defects like cracks or pores. mdpi.com

The application of SEM is particularly valuable for examining the effects of processing conditions or subsequent treatments on the polymer's surface. For example, in studies of other halogenated polymers like poly(vinyl chloride) (PVC), SEM has been used to observe morphological changes after photo-degradation, revealing the formation of spots, fissures, and cracks on the film surface. mdpi.com Similarly, SEM can be employed to analyze the morphology of nanocomposites, imaging the distribution of nanoparticles or nanowires within a polymer matrix to gain insights into the material's microstructure. numberanalytics.com

Advanced SEM techniques can further enhance the analysis of nanostructured materials. numberanalytics.com For instance, Environmental SEM (ESEM) allows for the imaging of wet or sensitive samples in their native state, avoiding artifacts that can be introduced during sample preparation for conventional high-vacuum SEM. nih.gov This capability is crucial for studying the morphology of hydrogels or other solvated polymer systems. By combining SEM with other techniques like energy-dispersive X-ray spectroscopy (EDS), researchers can simultaneously obtain morphological and compositional information. numberanalytics.com

Grazing Incidence X-ray Diffraction (GIXRD) for Polymer Crystallinity in Thin Films

Grazing Incidence X-ray Diffraction (GIXRD) is a specialized X-ray scattering technique that is highly sensitive to the crystalline structure of surfaces and thin films. osti.govspringernature.com Unlike conventional X-ray diffraction (XRD), where the X-ray beam penetrates deep into the sample, GIXRD uses a very small, fixed angle of incidence (the "grazing" angle), causing the X-rays to travel a much longer path within the near-surface region. mdpi.com This makes GIXRD an ideal method for characterizing the crystallographic order in thin polymer films, which may be only a few nanometers thick. osti.govspringernature.com

The technique provides detailed information on the degree of crystallinity, the orientation of crystalline domains (texture), and the packing structure of polymer chains within the film. researchgate.netyale.edu For semiconducting polymers used in organic electronics, such as poly(3-hexylthiophene) (P3HT), GIXRD has been used to investigate the structure of both spin-coated and drop-cast films. researchgate.net These studies revealed that drop-cast films were highly oriented and crystalline, while spin-coated films had a more random orientational distribution of nanocrystallites. researchgate.net

The ability to probe the structure of thin films is critical because material properties are frequently dictated by the organization at or near the surface. springernature.com GIXRD experiments can distinguish between different molecular orientations, such as "edge-on" or "face-on" packing of polymer backbones relative to the substrate, which significantly impacts properties like charge transport in organic field-effect transistors and photovoltaic devices. The high crystallinity of certain polymers, as confirmed by GIXRD, is a key factor in achieving high performance in such applications. researchgate.net

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry) for Material Properties

Electrochemical methods are essential for investigating the redox properties of materials and for studying processes like electropolymerization and the behavior of polymer films on electrode surfaces. Cyclic Voltammetry (CV) is a cornerstone technique in electrochemistry, providing information about the reduction and oxidation potentials of a substance and the stability of its redox states. nih.gov

In the study of vinylpyridine compounds, CV is a powerful tool for investigating their electrochemical behavior. For example, research on 2-vinylpyridine (B74390) as an electrolyte additive in lithium-ion batteries has shown that it undergoes electrochemical reductive polymerization at approximately 0.9 V vs. Li/Li+ during the initial charging cycle. elsevierpure.com This process leads to the formation of a poly(2-vinylpyridine) film on the surface of the graphite (B72142) anode. elsevierpure.comsemanticscholar.org CV can monitor this polymerization and characterize the resulting film, which has been shown to effectively block the unwanted electroreduction of dissolved manganese ions, thereby improving battery performance. elsevierpure.comsemanticscholar.org

Furthermore, CV is used to study the properties of pre-formed polymer films containing vinylpyridine units. Studies on the interaction of poly(4-vinylpyridine) (P4VP) with copper surfaces have used CV to show that electrogenerated Cu(I) ions complex with the P4VP in solution. researchgate.net The resulting electroactive polymer-complex grows on the electrode surface, and its subsequent oxidation to a Cu(II) state can be observed in the cyclic voltammogram at a different potential. researchgate.net Similarly, the electropolymerization of metal complexes containing 4-vinylpyridine ligands, such as trans-[RuCl₂(vpy)₄], has been studied in detail using CV. rsc.orgst-andrews.ac.uk These studies use the voltammetric response to understand the conditions for polymer film formation and to observe processes like reversible mass changes due to the ingress of charge-balancing anions into the film during redox cycling. rsc.orgst-andrews.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.